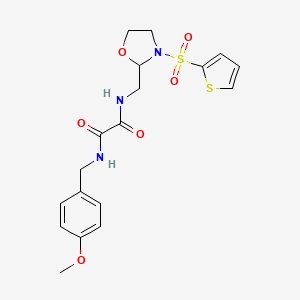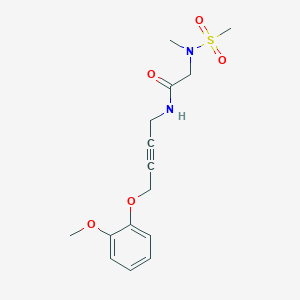![molecular formula C16H19N5O2 B2745976 N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946334-96-9](/img/structure/B2745976.png)
N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antitumor Potential
Research has been conducted on the synthesis of imidazotetrazines and their derivatives, showing a broad-spectrum antitumor activity against various leukemia types. Stevens et al. (1984) describe the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, highlighting their curative activity against L-1210 and P388 leukemia. This work indicates that these compounds may act as prodrugs, opening to form active triazenes in aqueous conditions, suggesting a mechanism for their antitumor effects (Stevens et al., 1984).
Antimicrobial and Antiviral Research
Further studies have expanded on the chemical versatility of triazine derivatives, examining their potential as antimicrobial and antiviral agents. For example, Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, showing excellent broad-spectrum antimicrobial activity against bacterial and fungal strains. This research underscores the importance of structural variation in enhancing biological activity, with potential implications for designing new antimicrobial agents (Padalkar et al., 2014).
Novel Synthesis Approaches
Innovative synthetic methods have been developed to create more complex imidazotetrazine derivatives with enhanced biological properties. Wang et al. (1996) discuss the synthesis of 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a key derivative in the production of the antitumor drug temozolomide. This work highlights the importance of methylation processes in the synthesis of therapeutically relevant compounds, showcasing the synthetic versatility of imidazotetrazines (Wang & Stevens, 1996).
Environmental and Material Science Applications
Beyond medicinal chemistry, research into triazine derivatives extends to environmental and material sciences. Sekizkardes et al. (2014) explored triazine-based benzimidazole-linked polymers for CO2 capture, demonstrating significant adsorption capacities. This research not only showcases the environmental applications of triazine derivatives but also contributes to the development of materials for sustainable technologies (Sekizkardes et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study of such compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is ongoing interest in the development of new drugs based on imidazole derivatives due to their broad range of biological activities .
Propriétés
IUPAC Name |
N-butyl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-3-9-17-14(22)13-15(23)21-11-10-20(16(21)19-18-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVRCEPCHGWRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate](/img/structure/B2745894.png)
![8-(Cyclohexylamino)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2745895.png)

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2745897.png)
![N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2745898.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2745899.png)




![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)